Thalidomide-5'-C3-PEG3-OH is a synthetic compound derived from thalidomide, a medication originally developed in the 1950s. Thalidomide is known for its sedative properties and has been repurposed for treating various conditions, including multiple myeloma and leprosy. The specific compound Thalidomide-5'-C3-PEG3-OH functions as a degrader building block in targeted protein degradation, incorporating an E3 ligase ligand and a polyethylene glycol linker that facilitates conjugation to target proteins .
Thalidomide-5'-C3-PEG3-OH is classified under organic compounds, specifically as a phthalimide derivative. It belongs to the broader category of isoindoles and isoindoline derivatives, which are characterized by their heterocyclic aromatic structures . The compound's molecular formula is with a molecular weight of approximately 448.472 g/mol .
The synthesis of Thalidomide-5'-C3-PEG3-OH typically involves several chemical reactions, including the attachment of the polyethylene glycol chain to the thalidomide backbone. The process can include:
These steps may utilize various coupling agents and solvents to ensure high yields and purity levels, often exceeding 95% .
Thalidomide-5'-C3-PEG3-OH participates in various chemical reactions typical of functionalized ligands:
The mechanism of action for Thalidomide-5'-C3-PEG3-OH primarily revolves around its role as a cereblon ligand in targeted protein degradation processes. By binding to cereblon, an E3 ubiquitin ligase, it facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is particularly valuable in cancer therapies where reducing specific protein levels can inhibit tumor growth .
Thalidomide-5'-C3-PEG3-OH exhibits several notable physical and chemical properties:
Thalidomide-5'-C3-PEG3-OH has significant applications in scientific research, particularly in:
The design of Thalidomide-5'-C3-PEG3-OH exemplifies the strategic integration of E3 ubiquitin ligase ligands with synthetic linkers to enable targeted protein degradation. This compound features a cereblon (CRBN)-binding thalidomide derivative linked to a polyethylene glycol (PEG) spacer via a propyl (C3) chain. The thalidomide moiety hijacks CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^), repurposing it to ubiquitinate non-native neosubstrates [1] [9]. The C3 spacer—a three-carbon alkyl chain—anchors the ligand to the PEG linker, providing chemical stability while minimizing steric hindrance at the CRBN binding interface [2] [10]. This modular architecture allows conjugation to target protein ligands (e.g., kinases, epigenetic readers), forming proteolysis-targeting chimeras (PROTACs) that induce ternary complex formation and proteasomal degradation [3] [4].
Table 1: Key Structural Components of Thalidomide-5'-C3-PEG3-OH
| Component | Chemical Structure | Function |
|---|---|---|
| Thalidomide Moiety | Phthalimide ring fused to piperidine-2,6-dione | Binds CRBN’s tri-tryptophan pocket, inducing conformational change for neosubstrate recruitment |
| C3 Spacer | -CH₂-CH₂-CH₂- | Provides covalent attachment point; balances rigidity and flexibility |
| PEG3 Linker | -O-(CH₂-CH₂-O)₃- | Enhances solubility and optimizes distance for ternary complex formation |
| Terminal Hydroxyl | -OH | Enables conjugation to target ligands via esterification or amide coupling |
The PEG3 linker in Thalidomide-5'-C3-PEG3-OH is pivotal for facilitating productive ubiquitination. Comprising three ethylene glycol units, it acts as a flexible tether that optimally positions the target protein relative to CRL4^CRBN^. Biophysical studies show PEG linkers >20 Å enhance ternary complex stability by accommodating spatial separation between E3 ligase and target protein binding sites [4] [5]. The hydrophilic PEG units also improve aqueous solubility, countering the hydrophobic nature of thalidomide and minimizing aggregation—a common challenge in PROTAC development [5] [6]. Compared to alkyl or aryl linkers, PEG spacers exhibit superior entropic flexibility, enabling dynamic adjustments during ubiquitin transfer [4]. For example, PROTACs using Thalidomide-5'-C3-PEG3-OH demonstrate up to 5-fold higher degradation efficiency than those with rigid linkers, attributed to improved ternary complex formation kinetics [6].
Thalidomide-based ligands dominate PROTAC design due to their proven clinical utility and adaptable chemistry. However, alternatives like VHL or IAP ligands offer distinct advantages and limitations:
Off-target degradation risks due to endogenous G-loop-containing substrates (e.g., IKZF1/3) [7] [9].
Non-Thalidomide Moieties (e.g., VHL Ligands)
Table 2: Comparison of E3 Ligase Recruitment Moieties in PROTAC Design
| Parameter | Thalidomide-Based (CRBN) | VHL-Based | IAP-Based |
|---|---|---|---|
| Representative Ligand | Thalidomide-5'-C3-PEG3-OH | VH032-PEG4-COOH | LCL161-PEG3-NH₂ |
| MW Range | 450–550 Da | 550–700 Da | 600–750 Da |
| Linker Attachment | C4'/C5' amino or hydroxyl | Hydroxyproline carboxyl | Imidazole nitrogen |
| Proteomic Breadth | High (2,500+ substrates) | Moderate (~200 substrates) | Low (<50 substrates) |
| Solubility Impact | PEG linkers critical | Moderate improvement | Limited data |
The evolution from first-generation thalidomide conjugates to optimized derivatives like Thalidomide-5'-C3-PEG3-OH underscores a shift toward rational degrader design. Modern iterations prioritize spatial control via PEG linkers and mitigate off-target effects by exploiting alternative attachment points (e.g., C5' over C4') [4] [10]. This progress highlights CRBN’s versatility but also incentivizes exploring non-thalidomide E3 ligases to expand the degradable proteome.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: